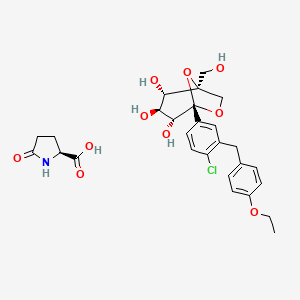

Ertugliflozin pidolate

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClO7.C5H7NO3/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22;7-4-2-1-3(6-4)5(8)9/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-,19-,20+,21-,22-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHIUPZFKHZTLSH-LXYIGGQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl.C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O)Cl.C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32ClNO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210344-83-4 | |

| Record name | Ertugliflozin pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210344834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ertugliflozin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ertugliflozin pidolate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLU731K321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ertugliflozin Pidolate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertugliflozin (B560060) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1][2][3][4] By targeting SGLT2, ertugliflozin reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of plasma glucose levels.[1][2][3][5] This insulin-independent mechanism of action provides effective glycemic control in adults with type 2 diabetes mellitus (T2DM).[2][6] This technical guide provides a comprehensive overview of the core mechanism of action of ertugliflozin pidolate, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Selective SGLT2 Inhibition

Ertugliflozin's primary pharmacological effect is the competitive inhibition of SGLT2, which is predominantly expressed in the S1 segment of the proximal renal tubules.[1] SGLT2 is responsible for approximately 90% of the glucose reabsorbed from the glomerular filtrate back into circulation.[1] By blocking this transporter, ertugliflozin effectively lowers the renal threshold for glucose, promoting the excretion of excess glucose in the urine.[1][7] This action directly contributes to a reduction in hyperglycemia.[3]

The pidolate salt form of ertugliflozin is a co-crystal of ertugliflozin and L-pyroglutamic acid, which enhances the drug's pharmaceutical properties.[1]

Molecular Interaction with SGLT2

Ertugliflozin binds to the SGLT2 transporter, preventing the conformational changes necessary for the cotransport of sodium and glucose across the apical membrane of the proximal tubule epithelial cells.[8][9] This inhibition is highly selective for SGLT2 over SGLT1, the latter being primarily responsible for glucose absorption in the small intestine and the reabsorption of the remaining 10% of glucose in the S3 segment of the proximal tubule.[1] The high selectivity of ertugliflozin for SGLT2 minimizes the potential for gastrointestinal side effects associated with significant SGLT1 inhibition.[4]

Data Presentation

The following tables summarize key quantitative data related to the pharmacokinetics, pharmacodynamics, and selectivity of ertugliflozin.

Table 1: In Vitro Selectivity of Ertugliflozin for SGLT2 over SGLT1

| Parameter | Human SGLT2 | Human SGLT1 | Selectivity Ratio (SGLT1/SGLT2) |

| IC50 (nM) | 0.877[1][10] | 1960[1][10] | >2000-fold[1][10] |

IC50 (half maximal inhibitory concentration) values were determined in a functional assay using Chinese hamster ovary (CHO) cells expressing human SGLT1 or SGLT2, measuring the inhibition of radiolabeled methyl α-D-glucopyranoside (AMG) uptake.[1]

Table 2: Pharmacokinetic Properties of Ertugliflozin in Healthy Subjects

| Parameter | Value | Conditions |

| Time to Maximum Plasma Concentration (Tmax) | 1.0 hour | Fasted[1][11][12] |

| 2.0 hours | Fed[1][11][12] | |

| Absolute Bioavailability | ~100% | Fasted[1][11][12] |

| Terminal Half-life (t½) | 11 - 18 hours | [1][11][12] |

| Plasma Protein Binding | 93.6% | [13] |

| Metabolism | Primarily UGT1A9 and UGT2B7-mediated glucuronidation | [2] |

| Excretion | 50.2% in urine, 40.9% in feces (as metabolites and unchanged drug) |

Table 3: Pharmacodynamic Effects of Ertugliflozin

| Parameter | Effect |

| Renal Threshold for Glucose (RTg) | Lowered[7] |

| 24-hour Urinary Glucose Excretion (UGE) | Increased in a dose-dependent manner |

| Fasting Plasma Glucose | Reduced |

| Glycated Hemoglobin (HbA1c) | Reduced |

| Body Weight | Reduced |

| Systolic Blood Pressure | Reduced |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of ertugliflozin's mechanism of action.

SGLT2 and SGLT1 Inhibition Assay (In Vitro)

Objective: To determine the in vitro inhibitory potency and selectivity of ertugliflozin for human SGLT2 versus SGLT1.

Methodology Summary:

-

Cell Culture: Chinese hamster ovary (CHO) cells, stably transfected to express either human SGLT1 or human SGLT2, are cultured to confluence in appropriate media.[8]

-

Assay Preparation: The cells are seeded into 96-well plates and washed with a sodium-containing buffer to facilitate SGLT-mediated transport.[8]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of ertugliflozin or a vehicle control.

-

Substrate Addition: A radiolabeled substrate, typically 14C-labeled α-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.[8]

-

Uptake Termination: After a defined incubation period, the uptake is stopped by rapidly washing the cells with an ice-cold, sodium-free buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The inhibition of [14C]AMG uptake at each concentration of ertugliflozin is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Pharmacokinetic Assessment in Humans (Clinical Trial)

Objective: To characterize the pharmacokinetic profile of single and multiple oral doses of ertugliflozin in healthy subjects.

Methodology Summary (based on studies like NCT00989079 and NCT01018823): [12]

-

Study Design: Randomized, placebo-controlled, double-blind, escalating-dose studies are conducted.[12]

-

Subject Population: Healthy volunteers are enrolled.

-

Dosing: Subjects receive single or multiple ascending doses of ertugliflozin or placebo, administered as an oral solution or suspension.[12]

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of ertugliflozin are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Tmax, Cmax, AUC (area under the plasma concentration-time curve), and t½.

Urinary Glucose Excretion Measurement in Humans (Clinical Trial)

Objective: To assess the pharmacodynamic effect of ertugliflozin on urinary glucose excretion.

Methodology Summary:

-

Study Design: As part of clinical trials, subjects receive ertugliflozin or placebo.

-

Urine Collection: Timed urine collections (e.g., over a 24-hour period) are performed at baseline and after drug administration.

-

Glucose Measurement: The total volume of urine is measured, and the glucose concentration in the urine is determined using a validated analytical method.

-

Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated and compared between the ertugliflozin and placebo groups.

Determination of the Renal Threshold for Glucose (RTg)

Objective: To determine the effect of ertugliflozin on the plasma glucose concentration at which glucose begins to appear in the urine.

Methodology Summary (e.g., using a Mixed-Meal Tolerance Test - MMTT): [1][10]

-

Procedure: After an overnight fast, subjects consume a standardized mixed meal.[1]

-

Sample Collection: Blood and urine samples are collected at frequent intervals before and for several hours after the meal.[1]

-

Analysis: Plasma glucose and urinary glucose concentrations are measured.

-

RTg Estimation: The RTg is estimated by correlating the plasma glucose levels with the urinary glucose excretion rate. The plasma glucose concentration at which urinary glucose excretion begins is identified as the RTg. This can be compared before and after ertugliflozin administration.[11]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows related to the mechanism of action of ertugliflozin.

Caption: Ertugliflozin's inhibition of SGLT2 in the renal proximal tubule.

Caption: Workflow for key in vitro and clinical experiments.

Downstream Physiological Consequences

The primary action of ertugliflozin on SGLT2 initiates a cascade of physiological effects that contribute to its therapeutic benefits in T2DM.

-

Glucosuria and Caloric Loss: The increased urinary glucose excretion leads to a net loss of calories, which can contribute to a modest reduction in body weight.

-

Osmotic Diuresis: The presence of glucose in the renal tubules exerts an osmotic effect, leading to increased urine volume (osmotic diuresis). This can result in a mild reduction in blood pressure.

-

Improved Glycemic Control: By promoting the removal of excess glucose from the body, ertugliflozin directly lowers fasting and postprandial plasma glucose levels, leading to a reduction in HbA1c.[6]

-

Insulin-Independent Action: The mechanism of ertugliflozin is independent of insulin (B600854) secretion or sensitivity, making it an effective treatment option across various stages of T2DM.[2]

Conclusion

This compound exerts its therapeutic effect through a well-defined mechanism of potent and selective inhibition of the SGLT2 transporter in the renal proximal tubules. This action leads to increased urinary glucose excretion, thereby improving glycemic control, and is associated with additional benefits such as modest weight loss and blood pressure reduction. The high selectivity for SGLT2 over SGLT1 contributes to its favorable tolerability profile. The data and experimental evidence presented in this guide provide a comprehensive understanding of the core mechanism of action of ertugliflozin for professionals in the fields of research and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ukkidney.org [ukkidney.org]

- 3. Methodology of clinical trials on sodium-glucose cotransporter 2 inhibitors registered on ClinicalTrials.gov: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. Renal threshold for glucose reabsorption predicts diabetes improvement by sodium‐glucose cotransporter 2 inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Ertugliflozin Pidolate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertugliflozin (B560060), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the treatment of type 2 diabetes mellitus. Developed jointly by Pfizer and Merck, this C-glycoside therapeutic is distinguished by a novel dioxa-bicyclo[3.2.1]octane ring system, which contributes to its high affinity and selectivity for the SGLT2 transporter.[1] Its mechanism of action, which is independent of insulin (B600854) pathways, involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels. To enhance its physicochemical properties for manufacturing and ensure robust quality, the amorphous ertugliflozin is formulated as a crystalline complex with L-pyroglutamic acid, known as ertugliflozin pidolate. This guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic pathways of this compound.

Discovery and Lead Optimization

The journey to ertugliflozin's discovery began with the exploration of C-glycoside analogues as SGLT2 inhibitors. The primary objective of the lead optimization process was to identify compounds with high potency and selectivity for SGLT2 over the closely related SGLT1, which is primarily located in the small intestine. Ertugliflozin emerged as a clinical candidate due to its exceptional selectivity and favorable pharmacokinetic profile.[1] A key structural innovation in ertugliflozin is its unique dioxa-bicyclo[3.2.1]octane moiety, a feature that significantly enhances its binding affinity and selectivity for the SGLT2 transporter.

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2, a transport protein responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream in the proximal convoluted tubules of the kidneys. By blocking this transporter, ertugliflozin lowers the renal threshold for glucose, resulting in a dose-dependent increase in urinary glucose excretion. This glucosuric effect directly mitigates hyperglycemia and offers secondary benefits, including modest reductions in body weight and blood pressure due to caloric loss and osmotic diuresis.

Signaling Pathway of SGLT2 Inhibition

Synthesis of this compound

The commercial synthesis of ertugliflozin is a highly telescoped, twelve-step process commencing from the readily available 2,3,4,6-tetra-O-benzyl-d-glucose. This synthetic route is characterized by only three isolated crystalline intermediates, enhancing process efficiency. The amorphous final product is then co-crystallized with L-pyroglutamic acid to yield the stable pidolate form.[2] The overall yield of this multi-step synthesis is reported to be up to 30%.[3]

Synthetic Workflow

Detailed Experimental Protocols

The following protocols are based on the commercial synthesis route and related patent literature.

Step 1: Synthesis of 5-Ketogluconamide Intermediate (C)

-

Reaction: 2,3,4,6-tetra-O-benzyl-D-glucose is oxidized and then amidated.

-

Reagents: Acetic anhydride, DMSO, followed by 2.5 equivalents of an aminating agent in toluene.

-

Conditions: The reaction is carried out at room temperature for 18 hours.

-

Yield: Approximately 76%.[2]

-

Purification: The intermediate is isolated as a crystalline solid.

Step 2-3: Formation of Dioxa-bicyclo[3.2.1]octane Core (E)

-

Reaction: A highly stereoselective nucleophilic hydroxymethylation of the ketogluconamide intermediate (C) is followed by cyclization.

-

Reagents: Pyridine (B92270)·SO3, DIPEA in DMSO-Toluene, followed by PvOCH2MgCl in THF-Toluene.

-

Conditions: The initial reaction is at 10°C, followed by the Grignard addition at -60°C.

-

Yield: 60-70% from intermediate C over 3 steps.[2]

-

Purification: The product is isolated as a crystalline oxalate (B1200264) salt.

Step 4-8: Arylation and Subsequent Transformations to Tetraacetate Intermediate (I)

-

Reaction: The aglycone moiety is introduced via aryl anion addition to the methylpiperazine amide (E). This is followed by a series of deprotection and protection steps.

-

Reagents: An appropriate aryllithium species, followed by TFA and Et3SiH for reduction, then H2, Pd/C, HCl for debenzylation, and finally Ac2O and pyridine for acetylation.

-

Conditions: The arylation is conducted at -15°C. The subsequent reactions are carried out under standard conditions for each transformation.

-

Yield: 55-60% from intermediate E.[2]

-

Purification: The tetraacetate intermediate is isolated as a crystalline solid, which ensures high chemical purity of the final API.[4]

Step 9-11: Final Deprotection to Amorphous Ertugliflozin

-

Reaction: Deacetylation of the tetraacetate intermediate (I).

-

Reagents: Sodium methoxide (B1231860) in methanol.

-

Conditions: Standard deacetylation conditions.

-

Yield: 85-90% from intermediate I.[2]

-

Purification: The amorphous ertugliflozin is used directly in the next step without isolation of a solid.

Step 12: Co-crystallization to this compound

-

Reaction: Formation of a 1:1 co-crystal with L-pyroglutamic acid.

-

Reagents: L-pyroglutamic acid.

-

Solvent: Isopropanol-water mixture.

-

Procedure: Ertugliflozin and L-pyroglutamic acid are dissolved in the solvent system, and the co-crystal is allowed to form. The resulting solid is filtered and dried.

-

Rationale: The amorphous form of ertugliflozin has physicochemical properties that are not ideal for large-scale manufacturing. The co-crystal with L-pyroglutamic acid provides a stable, crystalline form with improved properties.[5]

Quantitative Data

Table 1: Synthesis Step Summary

| Step | Description | Key Reagents | Isolated Intermediate | Yield |

| 1 | Oxidation and Amidation | Ac2O, DMSO, Amine | 5-Ketogluconamide (C) | 76% |

| 2-3 | Hydroxymethylation and Cyclization | py·SO3, PvOCH2MgCl | Dioxa-bicyclo[3.2.1]octane Core (E) | 60-70% |

| 4-8 | Arylation and Functional Group Interconversion | Aryllithium, TFA, Et3SiH, H2/Pd/C, Ac2O | Tetraacetate (I) | 55-60% |

| 9-11 | Deacetylation | NaOMe | Amorphous Ertugliflozin | 85-90% |

| 12 | Co-crystallization | L-pyroglutamic acid | This compound | N/A |

| Overall | 12-Step Synthesis | Up to 30% |

Table 2: Physicochemical and Analytical Data

| Parameter | Value | Method |

| Molecular Formula | C22H25ClO7 | Mass Spectrometry |

| Molecular Weight | 436.13 g/mol | Mass Spectrometry |

| Melting Point (Ertugliflozin) | 65-66 °C | DSC |

| Melting Point (this compound) | 142.5 °C | DSC |

| Purity (API) | >99.5% | RP-HPLC |

| Key 1H NMR Signals (Ertugliflozin in DMSO-d6) | 8.08 ppm (amide), 6.0-8.0 ppm (aromatic), 4.5-5.5 ppm (alcoholic), 1.0-4.5 ppm (aliphatic) | 400 MHz NMR |

| Key 13C NMR Signals (Ertugliflozin in DMSO-d6) | 169.26 ppm (acetamide carbonyl), 154.36 ppm (O-ethyl quaternary C) | 400 MHz NMR |

| HRMS [M+H]+ | 437.1350 | ESI-MS |

Conclusion

The discovery and development of this compound underscore the pivotal role of innovative organic synthesis in modern drug discovery. The creation of its unique dioxa-bicyclo[3.2.1]octane core and the strategic use of a co-crystal with L-pyroglutamic acid have resulted in a potent, selective, and manufacturable SGLT2 inhibitor for the management of type 2 diabetes. The detailed synthetic route and analytical data presented in this guide offer valuable insights for researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Progress in Synthesis of Ertugliflozin [cjph.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC [pmc.ncbi.nlm.nih.gov]

Ertugliflozin Pidolate: A Comprehensive Technical Guide to Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin (B560060) pidolate is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the molecular structure and key chemical properties of ertugliflozin pidolate, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Chemical Structure and Identification

This compound is the L-pyroglutamic acid salt of ertugliflozin. The active moiety, ertugliflozin, possesses a complex and unique molecular architecture, featuring a C-glycoside derivative linked to a diarylmethane moiety.[1][2]

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

| CAS Number | 1210344-83-4[1][3][4] |

| Chemical Formula | C27H32ClNO10[1][4] |

| Molecular Weight | 566.00 g/mol [1][4] |

| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34--INVALID-LINK--(CO4)CO)O)O">C@@HO)Cl.C1CC(=O)N[C@@H]1C(=O)O[3] |

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are critical to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Properties of Ertugliflozin and this compound

| Property | Value |

| Melting Point | ~142 °C (for the L-pyroglutamic acid cocrystal)[2] |

| pKa (Strongest Acidic) | 11.98 (Ertugliflozin)[2] |

| pKa (Strongest Basic) | -3.1 (Ertugliflozin)[2] |

| logP (Octanol-Water Partition Coefficient) | 0.706 (this compound)[5] |

| Water Solubility | Very slightly soluble (Ertugliflozin L-pyroglutamic acid)[6] |

| Solubility in other solvents | Soluble in ethanol (B145695) and acetone; slightly soluble in ethyl acetate (B1210297) and acetonitrile[6] |

Mechanism of Action: SGLT2 Inhibition

Ertugliflozin exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys.[2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream. By blocking this transporter, ertugliflozin reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]

Figure 2: Signaling Pathway of SGLT2 Inhibition by Ertugliflozin

Experimental Protocols

Synthesis of Ertugliflozin

A reported synthesis of ertugliflozin involves a multi-step process starting from a protected D-glucose derivative. The following is a generalized workflow based on published synthetic routes.

Figure 3: Generalized Synthetic Workflow for this compound

A detailed experimental protocol for a laboratory-scale synthesis would require access to proprietary information. However, the general steps involve:

-

Preparation of the Aglycone Moiety: Synthesis of the 4-chloro-3-(4-ethoxybenzyl)phenyl moiety, often involving a Grignard reagent formation.

-

Glycosylation: Coupling of the aglycone with a protected glucose derivative, such as a gluconolactone.

-

Reduction and Cyclization: Reduction of the resulting intermediate and subsequent acid-catalyzed cyclization to form the characteristic dioxabicyclo[3.2.1]octane ring system.

-

Deprotection: Removal of the protecting groups from the hydroxyl functionalities of the glucose moiety.

-

Co-crystal Formation: Reaction of the free ertugliflozin base with L-pyroglutamic acid to form the pidolate salt.

Determination of Physicochemical Properties

1. pKa Determination by Potentiometric Titration

-

Principle: The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point.

-

Apparatus: Calibrated pH meter with a combination electrode, automated titrator or burette, magnetic stirrer.

-

Reagents: this compound, standardized 0.1 M hydrochloric acid, standardized 0.1 M sodium hydroxide, potassium chloride (for maintaining ionic strength), methanol (B129727), and deionized water.

-

Procedure:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of methanol and water) to ensure solubility.

-

Add potassium chloride to maintain a constant ionic strength.

-

Titrate the solution with standardized hydrochloric acid or sodium hydroxide, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the titration curve.

-

2. logP Determination by Shake-Flask Method

-

Principle: The partition coefficient (logP) is the ratio of the concentration of a compound in a mixture of two immiscible solvents at equilibrium, typically n-octanol and water.

-

Apparatus: Separatory funnels or vials, mechanical shaker, analytical balance, UV-Vis spectrophotometer or HPLC system.

-

Reagents: this compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol).

-

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV).

-

Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).

-

Analytical Methodologies

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Application: Quantification of this compound in bulk drug and pharmaceutical formulations, as well as for stability studies.

-

Typical Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 225 nm.

-

Injection Volume: 10-20 µL.

-

2. Forced Degradation Studies

-

Purpose: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

-

Stress Conditions:

-

Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 N HCl) at elevated temperature.

-

Alkaline Hydrolysis: Treatment with a basic solution (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Exposure of the solid drug to dry heat.

-

Photolytic Degradation: Exposure of the drug solution to UV light.

-

-

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound. The information presented, including detailed molecular identifiers, physicochemical data, a description of the mechanism of action, and experimental protocols, serves as a valuable resource for researchers, scientists, and drug development professionals working with this important antidiabetic agent. The provided diagrams offer a visual representation of key concepts, facilitating a deeper understanding of the science behind this compound.

References

In Vitro Characterization of Ertugliflozin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertugliflozin (B560060), a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, is a therapeutic agent for the management of type 2 diabetes mellitus. A thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides an in-depth overview of the in vitro characterization of ertugliflozin metabolism. The primary metabolic pathways involve glucuronidation, mediated predominantly by UDP-glucuronosyltransferases (UGTs), and to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes. This document details the experimental protocols for elucidating these pathways, presents quantitative data on enzyme kinetics and contributions, and visualizes the metabolic routes and experimental workflows.

Introduction

The clearance of ertugliflozin is primarily driven by metabolism. In vitro studies using human-derived subcellular fractions and recombinant enzymes have been instrumental in identifying the key enzymes and pathways responsible for its biotransformation. Glucuronidation is the major metabolic route, accounting for approximately 86% of its clearance, while oxidative metabolism contributes about 12%.[1][2] The main metabolites are two pharmacologically inactive glucuronides, M5a (ertugliflozin-2-O-β-glucuronide) and M5c (ertugliflozin-3-O-β-glucuronide), and several minor oxidative metabolites, including monohydroxylated (M1 and M3) and des-ethyl (M2) forms.[1][3] This guide will systematically explore the in vitro methodologies used to characterize these metabolic transformations.

Metabolic Pathways and Contributing Enzymes

The in vitro metabolism of ertugliflozin is a two-pronged process involving Phase II (glucuronidation) and Phase I (oxidation) reactions.

Glucuronidation (Phase II)

Glucuronidation is the principal metabolic pathway for ertugliflozin.[1][2] This process involves the conjugation of glucuronic acid to the ertugliflozin molecule, increasing its water solubility and facilitating its excretion.

-

Primary Enzymes: UGT1A9 is the main enzyme responsible for the formation of the major metabolite, M5c.[1][3] UGT2B7 also contributes to the formation of both M5a and M5c.[1][2]

-

Metabolites:

Oxidation (Phase I)

Oxidative metabolism represents a minor clearance pathway for ertugliflozin.[1][2]

-

Primary Enzymes:

-

CYP3A4: The predominant CYP enzyme involved in the formation of oxidative metabolites.

-

CYP3A5 and CYP2C8: Contribute to a smaller extent to the oxidative metabolism.[2]

-

-

Metabolites:

Quantitative Data on Ertugliflozin Metabolism

The following tables summarize the key quantitative data obtained from in vitro metabolism studies of ertugliflozin.

Table 1: Contribution of Metabolic Pathways to Ertugliflozin Clearance

| Metabolic Pathway | Contribution in vitro (HLM) |

| Glucuronidation | ~96% |

| Oxidation | ~4% |

Data from human liver microsome (HLM) studies.[1]

Table 2: Contribution of Individual Enzymes to Ertugliflozin Metabolism in Human Liver Microsomes

| Enzyme | Contribution |

| UGT1A9 | 78% |

| UGT2B7/UGT2B4 | 18% |

| CYP3A4 | 3.4% |

| CYP3A5 | 0.4% |

| CYP2C8 | 0.16% |

[1]

Table 3: Enzyme Kinetic Parameters for the Formation of Ertugliflozin Glucuronide Metabolites in Human Liver Microsomes

| Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg) | CLint (µL/min/mg) |

| M5c | UGT1A9, UGT2B7 | 10.8 | 375 | 34.7 |

| M5a | UGT2B7 | 41.7 | 94.9 | 2.28 |

[1]

Table 4: Enzyme Kinetic Parameters for the Formation of Ertugliflozin Oxidative Metabolites in Human Liver Microsomes

| Metabolite | Enzyme(s) | Km (µM) | Vmax (pmol/min/mg) |

| M1 | CYP3A4, CYP3A5, CYP2C8 | 73.0 - 93.0 | 24.3 - 116 |

| M2 | CYP3A4, CYP3A5, CYP2C8 | 73.0 - 93.0 | 24.3 - 116 |

| M3 | CYP3A4, CYP3A5, CYP2C8 | 73.0 - 93.0 | 24.3 - 116 |

[1]

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of drug metabolism. The following sections provide protocols for the key experiments used to study ertugliflozin metabolism.

General Reagents and Instrumentation

-

Test Compound: Ertugliflozin

-

Biological Matrix: Pooled Human Liver Microsomes (HLMs)

-

Recombinant Enzymes: c-DNA-expressed human UGTs (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7) and CYPs (e.g., CYP3A4, CYP3A5, CYP2C8)

-

Cofactors: UDP-glucuronic acid (UDPGA) for UGT-mediated reactions, NADPH for CYP-mediated reactions.

-

Buffers: Potassium phosphate (B84403) buffer (pH 7.4)

-

Chemical Inhibitors: Digoxin (B3395198) or tranilast (B1681357) (for UGT1A9), 16β-phenyllongifolol (for UGT2B7/UGT2B4), ketoconazole (B1673606) (for CYP3A), montelukast (B128269) (for CYP2C8).[1]

-

Analytical Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Determination of Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of ertugliflozin when incubated with HLMs.

Protocol:

-

Prepare incubation mixtures containing ertugliflozin (e.g., 1 µM) and pooled HLMs (e.g., 0.5 mg/mL) in potassium phosphate buffer (pH 7.4).

-

For oxidative metabolism, pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration, e.g., 1 mM).

-

For glucuronidation, pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (final concentration, e.g., 2 mM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a threefold volume of ice-cold acetonitrile (B52724) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of ertugliflozin using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Reaction Phenotyping with Recombinant Enzymes

Objective: To identify the specific UGT and CYP isoforms responsible for ertugliflozin metabolism.

Protocol:

-

Incubate ertugliflozin (at a concentration around the Km value, if known, or a standard concentration like 1 µM) with a panel of individual recombinant human UGT or CYP enzymes (e.g., 10-50 pmol/mL).

-

For UGTs, add UDPGA to initiate the reaction. For CYPs, add NADPH.

-

Incubate at 37°C for a predetermined linear time period (e.g., 30-60 minutes).

-

Terminate the reactions with ice-cold acetonitrile.

-

Analyze the formation of metabolites using LC-MS/MS.

-

Compare the metabolic activity across the different enzyme isoforms to identify the primary contributors.

Chemical Inhibition Assay in Human Liver Microsomes

Objective: To confirm the contribution of specific enzyme isoforms to ertugliflozin metabolism.

Protocol:

-

Pre-incubate pooled HLMs with a selective chemical inhibitor at a concentration known to be specific for the target enzyme (e.g., 10 µM digoxin for UGT1A9, 1 µM ketoconazole for CYP3A4) for a specified time (e.g., 15 minutes) at 37°C.[1]

-

Add ertugliflozin to the pre-incubated mixture.

-

Initiate the metabolic reaction by adding the appropriate cofactor (UDPGA or NADPH).

-

Incubate for a time period within the linear range of metabolite formation.

-

Terminate the reaction and process the samples as described previously.

-

Quantify the formation of the specific metabolite of interest using LC-MS/MS.

-

Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the percent inhibition and calculate the fraction metabolized (fm) by that enzyme.

Determination of Enzyme Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten kinetic parameters for the formation of key metabolites.

Protocol:

-

Prepare a series of incubations with a fixed concentration of HLMs or recombinant enzyme and varying concentrations of ertugliflozin (e.g., spanning from 0.1 to 10 times the expected Km).

-

Initiate the reactions with the appropriate cofactor and incubate for a time that ensures linear product formation.

-

Terminate the reactions and quantify the amount of metabolite formed.

-

Plot the velocity of the reaction (rate of metabolite formation) against the substrate (ertugliflozin) concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Analytical Method: LC-MS/MS Quantification

Objective: To accurately quantify ertugliflozin and its metabolites in in vitro samples.

-

Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[4]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for its high selectivity and sensitivity. Positive electrospray ionization (ESI) is commonly employed.[4]

Visualizations

Metabolic Pathway of Ertugliflozin

Caption: Metabolic pathways of ertugliflozin.

Experimental Workflow for Reaction Phenotyping

Caption: Workflow for ertugliflozin reaction phenotyping.

Conclusion

The in vitro characterization of ertugliflozin metabolism has robustly established that glucuronidation, primarily by UGT1A9 and to a lesser extent UGT2B7, is the major clearance pathway. Oxidative metabolism mediated by CYP3A4, CYP3A5, and CYP2C8 plays a minor role. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for scientists and researchers in the field of drug metabolism and pharmacokinetics. This knowledge is fundamental for assessing the potential for drug-drug interactions and for understanding the inter-individual variability in the disposition of ertugliflozin.

References

- 1. In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. UPLC-MS/MS method for the quantification of ertugliflozin and sitagliptin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ertugliflozin

For Researchers, Scientists, and Drug Development Professionals

Ertugliflozin (B560060) is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a therapeutic target for the management of type 2 diabetes mellitus (T2DM). By specifically blocking the reabsorption of glucose in the renal proximal tubules, ertugliflozin promotes urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[1][2][3] This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of ertugliflozin, compiled from a thorough review of clinical and preclinical data.

Pharmacokinetics

The pharmacokinetic profile of ertugliflozin has been extensively characterized in healthy subjects and in patients with T2DM.[4][5] The drug exhibits predictable and dose-proportional kinetics, supporting a once-daily dosing regimen.

Absorption:

Ertugliflozin is rapidly absorbed following oral administration, with time to maximum plasma concentration (Tmax) typically occurring within 1 to 2 hours post-dose.[4][5][6][7] The absolute oral bioavailability is approximately 100%, indicating complete absorption.[4][5][8] Administration with a high-fat meal has no clinically meaningful effect on the overall exposure (AUC) but may slightly decrease the peak plasma concentration (Cmax) by 29% and delay the Tmax.[4][5][9] Consequently, ertugliflozin can be administered without regard to meals.[4][5][9]

Distribution:

Ertugliflozin is extensively bound to human plasma proteins, with a binding of approximately 93.6% that is independent of the drug concentration.[4][10]

Metabolism:

The primary route of metabolism for ertugliflozin is glucuronidation, which accounts for approximately 86% of its clearance.[4][7][11] The major enzymes responsible for this process are uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B7.[1][11][12][13] Oxidative metabolism via cytochrome P450 (CYP) enzymes plays a minor role, contributing to about 12% of the clearance, with CYP3A4 being the predominant isoform involved.[11][12] Ertugliflozin does not exhibit clinically significant inhibition or induction of major CYP enzymes or transporters at therapeutic concentrations, suggesting a low potential for drug-drug interactions mediated by these pathways.[1][10][14]

Excretion:

Following a single oral dose of radiolabeled ertugliflozin, approximately 50.2% of the administered radioactivity is recovered in the urine and 40.9% in the feces.[6][7] Unchanged ertugliflozin accounts for only 1.5% of the dose excreted in urine, with the majority being eliminated as metabolites.[7][9] The terminal elimination half-life of ertugliflozin is approximately 11 to 18 hours, supporting once-daily dosing.[4][5][8]

| Parameter | Value | Reference |

| Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (fasted) | [4][5][6][7] |

| Absolute Bioavailability | ~100% | [4][5][8] |

| Effect of High-Fat Meal on AUC | No clinically meaningful effect | [4][5][9] |

| Effect of High-Fat Meal on Cmax | ~29% decrease | [4][5][9] |

| Distribution | ||

| Plasma Protein Binding | ~93.6% | [4][10] |

| Metabolism | ||

| Primary Pathway | Glucuronidation (~86%) | [4][7][11] |

| Key Metabolizing Enzymes | UGT1A9, UGT2B7 | [1][11][12][13] |

| Minor Pathway | Oxidative Metabolism (~12%) | [4][7][11] |

| Key CYP Enzymes | CYP3A4 | [11][12] |

| Excretion | ||

| Route of Elimination | Urine (~50.2%), Feces (~40.9%) | [6][7] |

| Unchanged Drug in Urine | ~1.5% | [7][9] |

| Terminal Half-life (t1/2) | 11-18 hours | [4][5][8] |

Renal Impairment:

In individuals with mild, moderate, or severe renal impairment, the systemic exposure (AUC) to ertugliflozin is increased by up to 1.7-fold compared to subjects with normal renal function.[1][4][5] This increase is not considered clinically meaningful, and therefore, no dose adjustment is required based on pharmacokinetic data alone.[4][5] However, the glucose-lowering efficacy of ertugliflozin is dependent on renal function, and its pharmacodynamic effect is reduced in patients with moderate to severe renal impairment.[4][5][15][16]

Hepatic Impairment:

In subjects with moderate hepatic impairment (Child-Pugh class B), the AUC and Cmax of ertugliflozin are slightly decreased by approximately 13% and 21%, respectively.[1][9][17] These changes are not considered clinically significant, and no dose adjustment is necessary for patients with mild or moderate hepatic impairment.[17][18] Ertugliflozin has not been studied in patients with severe hepatic impairment.[1]

| Special Population | Effect on Ertugliflozin Exposure (AUC) | Recommendation | Reference |

| Mild Renal Impairment | ≤ 70% increase | No dose adjustment based on PK | [1][4][5] |

| Moderate Renal Impairment | ≤ 70% increase | No dose adjustment based on PK | [1][4][5] |

| Severe Renal Impairment | ≤ 70% increase | No dose adjustment based on PK | [1][4][5] |

| Moderate Hepatic Impairment | ~13% decrease | No dose adjustment | [1][9][17] |

Pharmacodynamics

The primary pharmacodynamic effect of ertugliflozin is the inhibition of SGLT2, which leads to a dose-dependent increase in urinary glucose excretion (UGE).[1][19] This glucosuric effect results in a reduction of plasma glucose levels, as well as other metabolic benefits.

Mechanism of Action:

Ertugliflozin is a competitive inhibitor of SGLT2, which is located in the proximal convoluted tubule of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[1] By blocking SGLT2, ertugliflozin lowers the renal threshold for glucose, leading to the excretion of excess glucose in the urine.

Dose-Response Relationship:

The administration of ertugliflozin results in a dose-dependent increase in 24-hour UGE.[9][19] Doses of 5 mg and 15 mg are predicted to achieve over 80% and over 90% of the maximal pharmacological activity, respectively.[9]

Effects on Glycemic Control and Other Biomarkers:

Clinical studies have consistently demonstrated that ertugliflozin improves glycemic control in patients with T2DM.[20][21][22] Treatment with ertugliflozin leads to significant reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose.[20][21][23] In addition to its glycemic effects, ertugliflozin has been shown to cause modest reductions in body weight and systolic and diastolic blood pressure.[2][20]

| Parameter | Effect of Ertugliflozin | Reference |

| Primary Effect | ||

| Urinary Glucose Excretion (UGE) | Dose-dependent increase | [9] |

| Glycemic Control | ||

| Glycated Hemoglobin (HbA1c) | Significant reduction | [20][21][22] |

| Fasting Plasma Glucose (FPG) | Significant reduction | [20][21] |

| Other Metabolic Effects | ||

| Body Weight | Modest reduction | [20] |

| Blood Pressure | Modest reduction | [20] |

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of ertugliflozin have been elucidated through a series of Phase I, II, and III clinical trials. The methodologies of these key studies are summarized below.

Human Mass Balance Study:

-

Objective: To characterize the absorption, metabolism, and excretion of ertugliflozin.

-

Design: A single-center, open-label, single-dose study in healthy male subjects.

-

Methodology: Subjects received a single oral dose of [14C]-labeled ertugliflozin (25 mg). Blood, urine, and feces were collected at predefined intervals to determine the total radioactivity and to profile the metabolites. Plasma and excreta samples were analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify ertugliflozin and its metabolites.[6][7]

Renal Impairment Study:

-

Objective: To evaluate the effect of renal impairment on the pharmacokinetics and pharmacodynamics of ertugliflozin.

-

Design: A Phase I, open-label, single-dose study in subjects with varying degrees of renal function (normal, mild, moderate, and severe impairment) and T2DM.

-

Methodology: All subjects received a single 15 mg oral dose of ertugliflozin. Serial blood and urine samples were collected over 96 hours to determine the pharmacokinetic parameters of ertugliflozin and to measure 24-hour urinary glucose excretion.[15][16]

Hepatic Impairment Study:

-

Objective: To assess the effect of moderate hepatic impairment on the pharmacokinetics of ertugliflozin.

-

Design: A Phase I, open-label, single-dose study in subjects with moderate hepatic impairment (Child-Pugh score 7-9) and healthy subjects with normal hepatic function.

-

Methodology: Participants received a single 15 mg oral dose of ertugliflozin. Blood samples were collected over 96 hours to determine the pharmacokinetic parameters.[17]

Drug-Drug Interaction Studies:

-

Objective: To evaluate the potential for pharmacokinetic interactions between ertugliflozin and commonly co-administered medications (e.g., metformin, sitagliptin, glimepiride, simvastatin).

-

Design: A series of open-label, randomized, single-dose, crossover studies in healthy subjects.

-

Methodology: Subjects received ertugliflozin alone and in combination with the interacting drug. Plasma concentrations of both drugs were measured to assess any changes in their pharmacokinetic profiles.[10][24]

Analytical Methods:

The quantification of ertugliflozin and its metabolites in biological matrices (plasma, urine) is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[25][26] UV spectroscopy and other chromatographic techniques have also been developed for the analysis of ertugliflozin in pharmaceutical formulations.[25][27][28][29]

Visualizations

Caption: Mechanism of SGLT2 inhibition by ertugliflozin in the renal proximal tubule.

Caption: Typical experimental workflow for a renal impairment clinical trial of ertugliflozin.

Caption: Logical relationship between ertugliflozin exposure and its pharmacodynamic response.

References

- 1. Ertugliflozin Monograph for Professionals - Drugs.com [drugs.com]

- 2. What is the mechanism of Ertugliflozin? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics, metabolism, and excretion of the antidiabetic agent ertugliflozin (PF-04971729) in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview of the clinical pharmacology of ertugliflozin, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor [morressier.com]

- 10. Assessment of the Drug Interaction Potential of Ertugliflozin With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioequivalence of Ertugliflozin/Sitagliptin Fixed‐Dose Combination Tablets and Coadministration of Respective Strengths of Individual Components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Subjects With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Subjects With Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Single-dose Ertugliflozin in Patients With Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rjppd.org [rjppd.org]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. scienceopen.com [scienceopen.com]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. Spotlight on ertugliflozin and its potential in the treatment of type 2 diabetes: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Assessment of the Drug Interaction Potential of Ertugliflozin With Sitagliptin, Metformin, Glimepiride, or Simvastatin in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ajprd.com [ajprd.com]

- 26. globalresearchonline.net [globalresearchonline.net]

- 27. benchchem.com [benchchem.com]

- 28. ajpaonline.com [ajpaonline.com]

- 29. researchgate.net [researchgate.net]

Ertugliflozin Pidolate: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin (B560060), a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a therapeutic agent developed for the management of type 2 diabetes mellitus. Its mechanism of action is centered on the inhibition of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[1][2] This technical guide provides an in-depth overview of the molecular targets of ertugliflozin pidolate, its binding affinity, and the experimental methodologies used to characterize these interactions.

Primary Molecular Target: Sodium-Glucose Cotransporter 2 (SGLT2)

The principal molecular target of ertugliflozin is the sodium-glucose cotransporter 2 (SGLT2).[3][4][5] SGLT2 is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of the epithelial cells of the S1 and S2 segments of the renal proximal tubules.[5][6][7] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[5][6][7] By selectively inhibiting SGLT2, ertugliflozin effectively reduces the reabsorption of glucose from the tubular fluid back into the bloodstream.[1][2]

Binding Affinity and Selectivity

Ertugliflozin exhibits a high binding affinity for human SGLT2, coupled with a remarkable selectivity over the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is another key glucose transporter, primarily found in the small intestine and the S3 segment of the proximal tubule, responsible for the remaining 10% of renal glucose reabsorption.[7] The high selectivity of ertugliflozin for SGLT2 minimizes the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.

Quantitative Binding Data

The inhibitory activity of ertugliflozin on human SGLT2 and SGLT1 has been quantified using in vitro functional assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.

| Target Transporter | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Human SGLT2 | 0.877 | >2000-fold |

| Human SGLT1 | 1960 |

Data sourced from in vitro functional assays measuring the inhibition of radiolabeled methyl α-d-glucopyranoside (AMG) uptake in CHO cells expressing the respective human transporters.[8]

Experimental Protocols

The determination of the binding affinity and selectivity of ertugliflozin for SGLT2 and SGLT1 involves robust in vitro cellular assays. A detailed methodology for a representative functional assay is outlined below.

In Vitro Functional Assay for SGLT1 and SGLT2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of ertugliflozin for human SGLT1 and SGLT2 transporters.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1).

-

Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).[8]

-

HEK293 cells stably expressing human SGLT1 or SGLT2 can also be utilized.[9]

Radioligand:

-

¹⁴C-labeled methyl α-d-glucopyranoside ([¹⁴C]-AMG), a non-metabolizable glucose analog that is a substrate for both SGLT1 and SGLT2.[8][9]

Assay Procedure:

-

Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells are cultured in appropriate media and conditions to ensure optimal growth and transporter expression.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere and form a confluent monolayer.

-

Compound Preparation: A serial dilution of ertugliflozin is prepared in a suitable assay buffer.

-

Pre-incubation: The cell monolayers are washed with a sodium-containing buffer to remove culture medium. The cells are then pre-incubated with varying concentrations of ertugliflozin or vehicle control for a specified period at a controlled temperature.

-

Uptake Initiation: The uptake of glucose is initiated by adding a solution containing a fixed concentration of [¹⁴C]-AMG to each well.

-

Incubation: The plates are incubated for a defined period to allow for transporter-mediated uptake of the radioligand.

-

Uptake Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

-

Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [¹⁴C]-AMG uptake is determined for each concentration of ertugliflozin. The data are then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Controls:

-

Total Uptake: Wells containing cells and [¹⁴C]-AMG without any inhibitor (vehicle control).

-

Non-specific Uptake: Wells containing cells and [¹⁴C]-AMG in the presence of a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) or in a sodium-free buffer to determine the level of uptake not mediated by SGLT transporters.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.

Off-Target Binding Profile

The available data strongly indicate that ertugliflozin is a highly selective inhibitor of SGLT2. The greater than 2000-fold selectivity for SGLT2 over SGLT1 is a key characteristic that contributes to its favorable safety profile.[8] Extensive off-target screening is a standard part of the drug development process, but detailed public data on ertugliflozin's binding to a broad panel of other receptors, ion channels, and enzymes are not extensively published in the primary literature. However, the high selectivity for its primary target suggests a low propensity for significant off-target interactions at therapeutic concentrations.

Conclusion

This compound's therapeutic efficacy is derived from its potent and highly selective inhibition of the SGLT2 transporter in the renal proximal tubules. The high binding affinity for SGLT2, coupled with its pronounced selectivity over SGLT1, underscores its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SGLT2 inhibitors. The provided visualizations offer a clear representation of the underlying biological pathway and the experimental workflow for researchers in the field of diabetes drug discovery and development.

References

- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 2. Overview of Ertugliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ertugliflozin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 8. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Ertugliflozin Pidolate: An In-depth Technical Examination of Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ertugliflozin (B560060), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant therapeutic advance in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion and subsequent lowering of blood glucose levels.[1] Beyond this well-defined on-target activity, a comprehensive understanding of its selectivity profile and potential off-target effects is crucial for a complete assessment of its therapeutic utility and safety. This technical guide provides a detailed analysis of the selectivity and off-target pharmacology of ertugliflozin pidolate, incorporating quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Selectivity Profile of Ertugliflozin

Ertugliflozin exhibits a high degree of selectivity for SGLT2 over the closely related sodium-glucose cotransporter 1 (SGLT1). This selectivity is critical, as SGLT1 is predominantly expressed in the small intestine and plays a vital role in dietary glucose and galactose absorption. Inhibition of SGLT1 can lead to gastrointestinal side effects.

Quantitative Analysis of Selectivity

The selectivity of ertugliflozin for SGLT2 over SGLT1 has been quantified using in vitro inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit 50% of the transporter's activity.

| Transporter | Ertugliflozin IC50 (nM) | Reference Compound | IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) |

| Human SGLT2 | 0.877 | Canagliflozin | 2.7 | > 2200-fold[2] |

| Human SGLT1 | 1960 | Dapagliflozin | 1.2 | |

| Empagliflozin | 3.1 |

Table 1: In Vitro Inhibitory Activity of Ertugliflozin against Human SGLT1 and SGLT2. The data demonstrates ertugliflozin's high selectivity for SGLT2, which is comparable to or greater than other approved SGLT2 inhibitors.[2]

Furthermore, ertugliflozin has been shown to have high selectivity over other glucose transporters, such as GLUT-1, GLUT-2, GLUT-3, and GLUT-4.[3]

Experimental Protocols for Determining Selectivity

The determination of SGLT inhibitor selectivity relies on robust in vitro assays that measure the inhibition of glucose transport into cells expressing the target transporters. Two common methodologies are detailed below.

Cell-Based Radioactive Glucose Uptake Assay

This method quantifies the uptake of a radiolabeled, non-metabolizable glucose analog, such as α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG), in mammalian cells engineered to stably express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).

Experimental Workflow:

Figure 1: Workflow for a [¹⁴C]AMG-based glucose uptake assay.

Detailed Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably transfected with either hSGLT1 or hSGLT2 are seeded in 96-well plates and cultured to confluence.

-

Assay Initiation: The cell monolayers are washed twice with pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

-

Compound Incubation: Cells are pre-incubated for 15-30 minutes at 37°C with KRH buffer containing various concentrations of ertugliflozin or a vehicle control (e.g., DMSO).

-

Glucose Uptake: A solution containing [¹⁴C]AMG is added to each well, and the plate is incubated for 30-60 minutes at 37°C.

-

Termination of Uptake: The uptake is stopped by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.

-

Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Fluorescent Glucose Uptake Assay

This non-radioactive alternative utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake.[4]

Experimental Workflow:

Figure 2: Workflow for a 2-NBDG-based glucose uptake assay.

Detailed Methodology:

-

Cell Culture: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2, or other suitable cell lines transfected with the target transporter are seeded in a 96-well black, clear-bottom plate and grown to confluence.[5]

-

Assay Initiation: The cells are washed twice with pre-warmed KRH buffer.

-

Compound Incubation: Cells are pre-incubated with various concentrations of ertugliflozin or a vehicle control in KRH buffer for 15-30 minutes at 37°C.[5]

-

Glucose Uptake: 2-NBDG is added to each well at a final concentration of 100-200 µM, and the plate is incubated for 30-60 minutes at 37°C, protected from light.[5]

-

Termination of Uptake: The 2-NBDG solution is removed, and the cells are washed three times with ice-cold, sodium-free KRH buffer.[5]

-

Quantification: The cells are lysed, and the fluorescence of the cell lysates is measured using a fluorescence plate reader.[5]

-

Data Analysis: The SGLT2-specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of D-glucose or in sodium-free buffer) from the total uptake. The percent inhibition is then calculated, and the IC50 value is determined.[5]

Off-Target Effects of Ertugliflozin

A thorough evaluation of a drug's interaction with a broad range of molecular targets is essential to predict potential adverse effects and uncover novel mechanisms of action.

Comprehensive Off-Target Pharmacology Profile

Based on regulatory assessments by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ertugliflozin has a favorable off-target profile at clinically relevant exposures.

Summary of In Vitro Off-Target Screening:

| Target Class | Findings |

| Cytochrome P450 (CYP) Enzymes | Ertugliflozin and its glucuronide metabolites did not inhibit CYP450 isoenzymes 1A2, 2C9, 2C19, 2C8, 2B6, 2D6, or 3A4, and did not induce CYPs 1A2, 2B6, or 3A4 in vitro.[6] |

| Uridine 5'-diphospho-glucuronosyltransferase (UGT) Enzymes | Ertugliflozin did not inhibit UGT1A6, 1A9, or 2B7 in vitro and was a weak inhibitor of UGT1A1 and 1A4 (IC50 >39 μM). Ertugliflozin glucuronides did not inhibit UGT1A1, 1A4, 1A6, 1A9, or 2B7 in vitro.[6] |

| Transporters | Ertugliflozin is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) transporters. It is not a substrate of organic anion transporters (OAT1, OAT3), organic cation transporters (OCT1, OCT2), or organic anion transporting polypeptides (OATP1B1, OATP1B3).[6] |

| hERG Channel | A thorough QT study showed no significant prolongation of the QTc interval with a supratherapeutic dose of ertugliflozin (100 mg).[7] |

Table 2: Summary of Ertugliflozin's In Vitro Off-Target Profile from Regulatory Submissions.

Safety pharmacology studies covering the central nervous, cardiovascular, and respiratory systems did not identify any clinically relevant effects at therapeutic exposures.[3]

Key Off-Target Mechanisms of the SGLT2 Inhibitor Class

While ertugliflozin has a clean off-target profile in broad screening panels, research into the SGLT2 inhibitor class has revealed potential off-target effects that may contribute to their observed cardiovascular and renal benefits.

Several studies suggest that SGLT2 inhibitors, as a class, may directly or indirectly inhibit the sodium-hydrogen exchanger, particularly isoforms NHE1 (ubiquitously expressed, including in the heart) and NHE3 (in the kidney and intestine).

Figure 3: Proposed signaling pathway of SGLT2 inhibitor-mediated cardioprotection via NHE1 inhibition.

This inhibition is hypothesized to reduce intracellular sodium concentrations in cardiomyocytes, which in turn modulates intracellular calcium levels and improves mitochondrial function, ultimately leading to cardioprotective effects. The clinical relevance and the precise mechanism of this interaction are still under investigation.

AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Some studies have suggested that certain SGLT2 inhibitors may activate AMPK, potentially through an indirect mechanism involving alterations in the AMP/ATP ratio or effects on mitochondrial function.

References

- 1. Clinical Review Report: Ertugliflozin (Steglatro) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. End‐to‐end application of model‐informed drug development for ertugliflozin, a novel sodium‐glucose cotransporter 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

Ertugliflozin Pidolate Co-crystal with L-Pyroglutamic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertugliflozin (B560060), a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), exists in its free form as an amorphous solid with physicochemical properties that are challenging for commercial-scale manufacturing, including high hygroscopicity and a tendency to convert to an oil. To address these limitations, a stable crystalline form was developed through co-crystallization with L-pyroglutamic acid. This in-depth technical guide details the structure, properties, and analytical characterization of the 1:1 molar stoichiometry ertugliflozin L-pyroglutamic acid co-crystal, the active pharmaceutical ingredient in Steglatro®.

Introduction

Ertugliflozin is a key therapeutic agent for the management of type 2 diabetes mellitus. The inherent instability of the amorphous free form of ertugliflozin necessitated the exploration of crystal engineering to produce a more robust solid form suitable for pharmaceutical development and manufacturing. Co-crystallization with L-pyroglutamic acid, a biocompatible coformer, resulted in a stable, non-hygroscopic, anhydrous crystalline solid with a distinct melting point, ensuring consistent quality and performance of the drug product.[1][2] This co-crystal is officially designated as Form A.

Physicochemical Properties

The ertugliflozin L-pyroglutamic acid co-crystal exhibits significantly improved physicochemical properties compared to the amorphous free form. These properties are summarized in the table below.

| Property | Value/Description | Reference(s) |

| Molar Stoichiometry | 1:1 (Ertugliflozin:L-pyroglutamic acid) | [1][2] |

| Crystalline Form | Anhydrous, designated as Form A | [1] |

| Hygroscopicity | Non-hygroscopic | [2] |

| Melting Point | Approximately 142 °C | [2] |

| Bioavailability | Bioequivalent to the amorphous form | [2] |

| Stability | Demonstrates good physicochemical stability at elevated temperatures and relative humidity. However, dissociation to the amorphous form can occur under high humidity, particularly in the presence of certain excipients. | [2][3] |

Synthesis of Ertugliflozin L-Pyroglutamic Acid Co-crystal

The co-crystal is prepared by contacting ertugliflozin with L-pyroglutamic acid in a suitable solvent system.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the ertugliflozin L-pyroglutamic acid co-crystal.

Caption: Workflow for the synthesis of ertugliflozin L-pyroglutamic acid co-crystal.

Detailed Experimental Protocol

The following protocol is a representative example based on publicly available patent literature.[4]

-

Preparation of the L-pyroglutamic acid solution: Dissolve approximately 0.563 g of L-pyroglutamic acid in 2.73 mL of water.

-

Reaction: To the L-pyroglutamic acid solution, add 0.5 g of amorphous ertugliflozin.

-

Stirring: Stir the resulting solution for 1.5 hours at a temperature of 25°C to 30°C.

-

Precipitation: Add 1.5 mL of water to the reaction mixture and continue stirring for an additional hour to facilitate precipitation.

-

Isolation: Isolate the solid product by filtration.

-

Drying: Dry the isolated solid under vacuum at 40°C for 6 hours.

Note: Alternative solvent systems such as ethyl acetate (B1210297) can also be used.[4]

Analytical Characterization

The ertugliflozin L-pyroglutamic acid co-crystal is characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.

X-Ray Powder Diffraction (XRPD)